Product packaging for Boranuide;1,3-dimethylimidazol-1-ium(Cat. No.:)

Boranuide;1,3-dimethylimidazol-1-ium

Cat. No.: B8063287
M. Wt: 111.98 g/mol
InChI Key: AOKKLUYXDAKPMI-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Research Paradigms

In the landscape of modern chemical research, there is a strong emphasis on the development of "designer" molecules and materials that can be tailored for specific functions. Boranuide;1,3-dimethylimidazol-1-ium, an ionic compound composed of a 1,3-dimethylimidazol-1-ium cation and a boranuide anion, fits squarely within this paradigm. The modular nature of its constituent ions allows for fine-tuning of its physicochemical properties. This has positioned such compounds as subjects of intense investigation for applications ranging from green chemistry and catalysis to energy storage and advanced materials. The study of this compound is emblematic of the broader trend towards creating functional materials from the ground up, starting at the molecular level.

Historical Development of Imidazolium-Based Ionic Liquids and Borane (B79455) Chemistry

The journey to understanding this compound is built upon two parallel historical streams of chemical research: imidazolium-based ionic liquids and borane chemistry.

The history of ionic liquids can be traced back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914. nih.govnih.gov However, it was the introduction of 1,3-dialkylimidazolium cations in the 1980s that truly catalyzed the field. nih.gov These cations formed the basis for a new generation of ionic liquids with tunable properties like low melting points, low viscosity, and high thermal stability. researchgate.net The versatility of the imidazolium (B1220033) core, which allows for various substituents, has made imidazolium-based ionic liquids some of the most extensively studied and utilized in a vast array of applications, including as solvents for organic reactions, electrolytes in batteries, and in CO2 capture technologies. researchgate.netnih.govnih.gov

Borane chemistry , the study of boron-hydrogen compounds, has a rich history dating back to the pioneering work of Alfred Stock in the early 20th century. The discovery of sodium borohydride (B1222165) (NaBH4) in the 1940s provided a versatile and widely used reducing agent in organic synthesis. The subsequent exploration of boranes and their derivatives has led to a deep understanding of their bonding, structure, and reactivity, with applications in areas such as hydroboration, catalysis, and materials science.

The convergence of these two fields in recent decades has given rise to borane-functionalized ionic liquids and related compounds, opening new avenues for chemical innovation.

Unique Position of Borane-Functionalized Imidazolium Species in Chemical Science

Borane-functionalized imidazolium species, such as this compound, occupy a unique and strategic position in chemical science. They bridge the gap between ionic liquids and borane chemistry, offering a synergistic combination of properties. The imidazolium cation provides a stable, tunable, and often liquid-state platform, while the boranuide anion or a related borane adduct introduces reactive B-H bonds.

This unique combination has led to several areas of interest:

Reducing Agents: These compounds can act as soluble and often more manageable reducing agents compared to traditional borohydrides. researchgate.net

Hypergolic Fuels: Certain imidazolium borohydrides have been investigated as potential hypergolic fuels for rocket propulsion, offering advantages such as negligible vapor pressure and rapid ignition times. nih.govnih.gov

Precursors to N-Heterocyclic Carbene-Boranes: The reaction between imidazolium salts and borohydrides can also yield neutral N-heterocyclic carbene (NHC)-borane adducts. acs.orgorgsyn.org These are stable, handleable sources of both NHCs and borane, with applications in catalysis and polymer chemistry.

Hydrogen Storage Materials: The high hydrogen content of the boranuide moiety makes these compounds potential candidates for chemical hydrogen storage. nih.gov

The ability to modify both the imidazolium cation and the borane-containing anion allows for the rational design of materials with tailored reactivity, stability, and physical properties.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and its analogues is driven by several key objectives:

Synthesis and Characterization: A primary focus is the development of efficient and scalable synthetic routes. nih.govacs.org This includes the reaction of 1,3-dimethylimidazolium (B1194174) halides with borohydride sources. nih.govacs.org Detailed characterization using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and X-ray crystallography is crucial to understanding the structure and purity of these compounds. nih.govnih.gov

Understanding Reactivity: Researchers are investigating the fundamental chemical reactivity of these species. This includes their stability, particularly towards hydrolysis, and their behavior as reducing agents. A significant area of study is the conditions that favor the formation of the ionic borohydride salt versus the neutral NHC-borane adduct. acs.orgorgsyn.org

Exploring Applications: A major goal is to harness the unique properties of these compounds for practical applications. This includes their evaluation as hypergolic fuels, their use in synthetic organic chemistry, and their potential as precursors to functional materials. nih.govnih.gov

The following table provides a summary of the key research areas and their significance.

Research AreaKey ObjectivesSignificance
Synthesis Develop efficient, scalable, and safe synthetic methods.Enables further research and potential industrial application.
Characterization Elucidate the precise chemical structure and physical properties.Provides fundamental data for understanding and predicting behavior.
Reactivity Studies Investigate stability, reducing capabilities, and reaction pathways.Uncovers the fundamental chemistry and potential for new reactions.
Applications Explore uses in energy, materials science, and catalysis.Translates fundamental knowledge into practical, real-world solutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13BN2 B8063287 Boranuide;1,3-dimethylimidazol-1-ium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

boranuide;1,3-dimethylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.BH4/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H4/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKKLUYXDAKPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].CN1C=C[N+](=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211417-77-4
Record name 1,3-Dimethylimidazol-2-ylidene borane,
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Synthetic Methodologies and Molecular Design Strategies

Routes to the Synthesis of Boranuide;1,3-dimethylimidazol-1-ium

The primary synthetic pathways to this compound and related compounds involve ionic exchange, direct functionalization of pre-formed imidazolium (B1220033) salts, and the formation of zwitterionic liquids from C2-imidazolylidene borane (B79455) derivatives.

Ionic exchange represents a versatile method for the synthesis of imidazolium salts with a variety of anions. While not a direct route to the C2-borylated zwitterion, it is a fundamental technique for preparing borohydride-containing ionic liquids which can be precursors or related in nature. Anion exchange resins can be employed to replace the original anion of an imidazolium salt, such as a halide, with a borohydride (B1222165) anion fao.orgresearchgate.net. This is typically achieved by passing a solution of the imidazolium halide through a column packed with an anion exchange resin that has been pre-loaded with borohydride ions fao.orgresearchgate.net. The efficiency of the exchange can be influenced by the choice of solvent and the specific resin used.

Alternatively, metathesis reactions involving the silver or potassium salts of the desired anion can be performed in organic solvents nih.gov. For instance, reacting an imidazolium iodide salt with silver borohydride would precipitate silver iodide, leaving the imidazolium borohydride salt in solution. While effective, this method is often limited by the availability and stability of the corresponding silver or potassium borohydride salts.

Borohydride imidazolium ionic liquids, denoted as [IL]BH4, have been synthesized and utilized as reducing agents researchgate.netnih.gov. These salts are distinct from the zwitterionic this compound as the borohydride is a counter-anion rather than being covalently bonded to the imidazolium ring.

A more direct and widely employed strategy for the synthesis of 1,3-dimethylimidazol-2-ylidene (B1247496) borane, the neutral representation of this compound, involves the direct reaction of an imidazolium salt with a borane source. This approach leverages the acidity of the proton at the C2 position of the imidazolium ring.

A common procedure involves a two-step, one-pot synthesis starting from N-methylimidazole. nih.govresearchgate.netresearchgate.net The first step is the quaternization of N-methylimidazole with an alkylating agent, typically methyl iodide, to form 1,3-dimethylimidazolium (B1194174) iodide. nih.govresearchgate.netorgsyn.org In the subsequent step, a borane source, such as sodium borohydride (NaBH4), is added to the imidazolium iodide. nih.govresearchgate.netorgsyn.org The reaction is often conducted in a suitable solvent like toluene (B28343), and it is particularly effective if the imidazolium salt melts below the boiling point of the solvent, creating an ionic liquid phase. orgsyn.org This method is advantageous due to the use of inexpensive and easy-to-handle reagents. nih.govorgsyn.org The pure product can often be isolated by direct recrystallization from water. nih.govresearchgate.net

Other borane sources, such as BH3·SMe2, have also been utilized in the reaction with N-heterocyclic carbene-carboxylate precursors to yield the desired NHC-borane. orgsyn.org However, these methods may require the strict exclusion of air and moisture. orgsyn.org

The modification of the C2 position of an imidazolium cation with a borohydride group leads to the formation of a zwitterionic liquid (ZIL). nih.gov An example of this is the 1-butyl-3-methyl-imidazol-2-ylidene borane, which exists as a liquid at room temperature. nih.gov These zwitterionic species are of interest due to their unique properties, including surprisingly low viscosity and good reductive stability, making them potential candidates for electrochemical applications. nih.gov

The formation of these zwitterionic structures can be understood as an intramolecular neutralization, where the negatively charged borohydride moiety is covalently attached to the positively charged imidazolium ring. DFT studies suggest that the borate (B1201080) substituent thermodynamically favors bonding at the C2 position of the anionic heterocyclic moiety, as the Lewis acidic borane can more effectively compensate for the negative charge at the carbon atom. nih.gov

Precursor Chemistry and Reaction Pathways

The successful synthesis of this compound is highly dependent on the careful preparation of the precursors and a thorough understanding of the reaction pathways involved.

The synthesis of the 1,3-dimethylimidazolium cation is the initial and crucial step in the most common synthetic routes. This is typically achieved through the quaternization of N-methylimidazole. The reaction involves the addition of an alkylating agent, with methyl iodide being a frequently used reagent. researchgate.netorgsyn.org

The reaction is generally exothermic and is often carried out in a solvent like dichloromethane. researchgate.net The process involves the dropwise addition of methyl iodide to a solution of N-methylimidazole, sometimes under cooling to control the reaction rate. researchgate.net After the addition is complete, the mixture is typically stirred for a period to ensure complete reaction, yielding 1,3-dimethylimidazolium iodide as a product that can often be used in the next step without further purification. researchgate.net The synthesis of various 1,3-disubstituted imidazolium salts has been a subject of interest as they are immediate precursors to N-heterocyclic carbenes. google.com

Table 1: Synthesis of 1,3-dimethylimidazolium iodide

Reactant 1Reactant 2SolventReaction ConditionsProduct
N-methylimidazoleMethyl iodideDichloromethaneStirring at room temperature1,3-dimethylimidazolium iodide

Borane Source Integration and Reactivity

The integration of the borane moiety onto the imidazolium cation is the key step in forming the target compound. Sodium borohydride (NaBH4) is a commonly used, inexpensive, and relatively safe borane source for this transformation. nih.govorgsyn.org The reaction with 1,3-dimethylimidazolium iodide in a solvent like toluene proceeds to form 1,3-dimethylimidazol-2-ylidene borane, with the release of hydrogen gas. orgsyn.org

The reactivity of the imidazolium salt is centered at the acidic C2-proton. The presence of a base (in this case, the borohydride can act as a hydrogen source and facilitate the reaction) allows for the deprotonation of the C2 position, leading to the formation of an N-heterocyclic carbene in situ. This highly reactive carbene then readily reacts with the borane species present in the reaction mixture.

The reaction pathway can be influenced by the nature of the borane source. For instance, amine-borane adducts can be formed, and their reactivity is a subject of study. The formation of an N-methylaniline-borane intermediate has been evidenced in related reactions. nih.gov The choice of borane source and reaction conditions can also lead to different products. For example, deprotonation of imidazole-borane complexes or imidazolium-borate species with strong bases like butyllithium can lead to the formation of carbene-borate anions (NHC-BH3⁻). nih.gov

Table 2: Direct Borylation of 1,3-dimethylimidazolium iodide

Imidazolium PrecursorBorane SourceSolventKey Reaction FeatureProduct
1,3-dimethylimidazolium iodideSodium borohydrideTolueneFormation of NHC in situ1,3-dimethylimidazol-2-ylidene borane

Derivatization and Structural Modification Strategies

The chemical behavior and physical properties of this compound can be finely tuned through targeted structural modifications. These derivatization strategies are key to unlocking the full potential of this unique compound.

Alkyl Chain Elongation and Branching Effects on Reactivity

The length and branching of the alkyl chains on the nitrogen atoms of the imidazolium ring play a crucial role in modulating the reactivity of the corresponding boranuide adduct. While extensive quantitative data for a homologous series of Boranuide;1,3-dialkylimidazol-1-ium compounds remains an area of active investigation, studies on analogous N-heterocyclic carbene (NHC)-boranes provide significant insights.

The steric hindrance introduced by bulkier alkyl groups, such as tert-butyl or adamantyl, can significantly impact the stability and reactivity of the C2-boron bond. In the context of frustrated Lewis pairs (FLPs), where the steric bulk prevents the formation of a classical adduct between a Lewis acid and a Lewis base, N-heterocyclic carbenes with large substituents like 1,3-di-tert-butyl or 1,3-diadamantyl have been shown to engage in the heterolytic activation of dihydrogen. This suggests that increasing the steric bulk of the N-alkyl groups in Boranuide;1,3-dialkylimidazol-1-ium could lead to "frustrated" reactivity, potentially enabling unique chemical transformations.

Conversely, less sterically demanding alkyl groups can influence the reactivity in a more subtle manner. For instance, the rate of hydrogen abstraction from NHC-boranes by radicals is sensitive to the steric environment around the BH3 group. It has been observed that sterically shielded NHC-borane centers exhibit a marked decrease in reaction rates. acs.orgnih.gov This implies that seemingly minor changes in the alkyl chain length or branching can have a significant effect on the kinetics of reactions involving the boranuide moiety.

The following table, based on general observations in NHC-borane chemistry, illustrates the expected qualitative effects of alkyl chain modification on the reactivity of Boranuide;1,3-dialkylimidazol-1-ium.

N-Alkyl SubstituentExpected Steric HindrancePredicted Effect on Reactivity
MethylLowHigher reactivity, less steric protection of the boranuide
EthylModerateSlightly decreased reactivity compared to methyl
IsopropylHighSignificantly decreased reactivity, increased stability
tert-ButylVery HighPotential for frustrated Lewis pair-type reactivity

C2-Position Functionalization and Impact on Molecular Architecture

Direct functionalization of the C2-position of the imidazolium ring, the point of attachment for the boranuide group, offers a powerful tool to alter the molecular architecture and electronic properties of the compound. While the direct C2-functionalization of the pre-formed this compound is challenging, the synthesis of C2-functionalized imidazolium salts followed by reaction with a boron source is a viable route.

Palladium-catalyzed direct C2-arylation of imidazolium salts has been successfully demonstrated, providing a pathway to introduce aryl groups at this position. researchgate.net The introduction of a bulky aryl substituent at the C2-position would fundamentally alter the steric environment around the C-B bond. This modification is expected to increase the stability of the compound by sterically hindering reactions at the boron center.

The introduction of substituents at the C2-position can also lead to significant changes in the solid-state packing and intermolecular interactions, influencing properties such as melting point and solubility. For example, the synthesis of C2-aryl substituted NHC-boranes has been achieved, and their molecular structures can be determined by X-ray crystallography to reveal the precise impact of the C2-substituent on bond lengths and angles within the molecule.

Anion/Cation Engineering for Tailored Chemical Behavior

The chemical behavior of this compound is not solely determined by the covalent structure of the imidazolium-boranuide adduct but is also influenced by the ionic nature of the compound and the potential for ion pairing in solution. Engineering both the cation and the anion provides a sophisticated strategy for tailoring the compound's properties.

Cation Engineering: Beyond simple alkyl chain modifications, the imidazolium cation can be functionalized with various groups to introduce new properties. For example, attaching coordinating groups to the alkyl chains could allow the cation to act as a ligand for metal centers, creating bifunctional molecules with both a reactive boranuide and a metal-binding site.

Furthermore, the generation of NHC-stabilized borenium cations, [NHC-BR2]+, represents a significant area of cation engineering. These species are highly electrophilic at the boron center and can engage in a variety of chemical reactions. The reaction of an NHC-borane adduct with a strong hydride abstractor can lead to the formation of these borenium ions, demonstrating how the cation's reactivity can be dramatically altered. nih.gov

Anion Engineering: While the primary focus is often on the imidazolium cation, modification of the boranuide anion itself is a key strategy for tailoring chemical behavior. Substitution of the hydrogen atoms on the boron with other groups, such as alkyl, aryl, or halide moieties, can drastically change the electronic properties and reactivity of the boron center.

For example, the synthesis of alkyl- and aryl-substituted NHC-boranes has been reported, and these compounds exhibit different reactivity profiles compared to the parent NHC-BH3 adducts. semanticscholar.org Halogenation of the borane moiety can also be achieved, leading to compounds like NHC-BF2H, which can generate electrophilic boryl radicals. researchgate.net The ability to tune the substituents on the boron atom allows for precise control over the Lewis acidity and hydride-donating ability of the boranuide anion.

Advanced Spectroscopic and Computational Characterization of Chemical Reactivity

Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation

Spectroscopic methods are indispensable tools for probing the molecular landscape of chemical reactions. They provide empirical data that is crucial for validating and refining theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹¹B, ¹³C) for Real-Time Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the in-situ analysis of reaction kinetics and mechanisms involving 1,3-dimethylimidazol-1-ium boranuide. The synthesis of related 1,3-dialkylimidazol-2-ylidene boranes has been successfully monitored using NMR, confirming the structure of the products. nih.govgrowingscience.com

¹H NMR: Proton NMR provides critical information on the organic cation. For the 1,3-dimethylimidazolium (B1194174) cation, characteristic signals corresponding to the methyl protons and the protons on the imidazolium (B1220033) ring can be tracked to observe changes during a reaction. rsc.org

¹³C NMR: Carbon-13 NMR complements the proton data, offering insights into the carbon skeleton of the imidazolium ring and its substituents. rsc.orgnih.gov

¹¹B NMR: Boron-11 NMR is particularly crucial for studying the boranuide component. The chemical shift and signal multiplicity of ¹¹B can elucidate the coordination environment of the boron atom, indicating the formation and consumption of borane (B79455) species during a reaction.

Interactive Table: Representative NMR Data for Imidazolium-Based Compounds

NucleusCompound TypeTypical Chemical Shift (ppm)Information Provided
¹H 1,3-dimethylimidazolium cation3.8-4.2 (N-CH₃), 7.3-7.5 (ring C-H), 8.5-9.5 (acidic C2-H)Structural integrity of the cation, reaction at the ring
¹³C 1,3-dimethylimidazolium cation~36 (N-CH₃), ~122-124 (ring C4/C5), ~136 (ring C2)Carbon framework, presence of impurities
¹¹B Borane adductsVariable, dependent on coordinationBoron environment, formation of B-H, B-C, or B-N bonds

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Chemical Bonds

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, offer a detailed "fingerprint" of the chemical bonds within a molecule. These methods are sensitive to changes in bond strength and symmetry, making them ideal for identifying functional groups and tracking their transformation during a reaction. cardiff.ac.uknih.gov

IR Spectroscopy: Particularly sensitive to polar bonds, IR spectroscopy can effectively probe the B-H bonds in the boranuide anion and the C-N and C-H bonds of the imidazolium cation. nih.gov Changes in the position and intensity of these vibrational bands can signify the formation of new chemical entities.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is adept at detecting vibrations of non-polar bonds and symmetric stretching modes. nih.govosti.gov This can be particularly useful for observing changes in the imidazolium ring's symmetric vibrations upon interaction with the boranuide.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In the context of reaction monitoring, it is invaluable for identifying transient intermediates and reaction products. growingscience.com Techniques such as Electrospray Ionization (ESI-MS) can be used to gently ionize and detect the 1,3-dimethylimidazolium cation and any charged intermediates or products formed during its reactions. rsc.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For 1,3-dimethylimidazol-1-ium boranuide, DFT calculations can be employed to:

Determine Optimized Geometries: Predict the most stable three-dimensional arrangement of atoms. researchgate.net

Calculate Reaction Energetics: Determine the energy changes that occur during a reaction, including the energies of reactants, products, and transition states. This information is vital for understanding reaction feasibility and kinetics. researchgate.net

Simulate Spectroscopic Properties: Predict NMR chemical shifts, and IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra. nih.gov

Interactive Table: Theoretical vs. Experimental Data Correlation

ParameterComputational MethodPredicted ValueExperimental Technique
Vibrational Frequencies DFT (e.g., B3LYP)Calculated IR/Raman SpectraFT-IR, Raman Spectroscopy
NMR Chemical Shifts DFT (e.g., GIAO)Calculated ¹H, ¹³C, ¹¹B shiftsNMR Spectroscopy
Reaction Energy DFTΔH, ΔGCalorimetry

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For an ionic compound like 1,3-dimethylimidazol-1-ium boranuide, MD simulations can reveal:

Dynamic Behavior: How the individual ions move and interact with each other in the condensed phase. arxiv.orgosti.gov

Intermolecular Interactions: The nature and strength of the forces between the 1,3-dimethylimidazolium cation and the boranuide anion, as well as with any solvent molecules present. researchgate.netnih.gov This includes hydrogen bonding and electrostatic interactions, which are crucial for understanding the macroscopic properties of the material.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. This is achieved by measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. For a hypothetical reaction involving "Boranuide;1,3-dimethylimidazol-1-ium," KIE studies would provide critical insights.

In a representative scenario where "this compound" acts as a hydride donor, the substitution of hydrogen with its heavier isotope, deuterium, at the hydride-donating position would be central to the investigation. The primary KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A significant primary KIE (typically > 2) would indicate that the C-H bond (or B-H bond, depending on the active site) is broken in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving this compound

Reactant PairRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound (H) + Substrate A1.5 x 10⁻³6.2
Deuterated this compound (D) + Substrate A2.4 x 10⁻⁴
This compound (H) + Substrate B8.9 x 10⁻²1.1
Deuterated this compound (D) + Substrate B8.1 x 10⁻²

This data is illustrative and not based on experimental results for the named compound.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers a powerful lens through which to predict and understand the reactivity of novel compounds and to map out potential reaction pathways. For "this compound," computational methods such as Density Functional Theory (DFT) would be employed to model its electronic structure and predict its behavior in chemical reactions.

These computational studies would begin with the optimization of the ground state geometry of the molecule. Subsequent calculations would focus on mapping the potential energy surface for a given reaction. This involves locating transition states, which are saddle points on the potential energy surface that connect reactants and products. The energy barrier, or activation energy, calculated for a particular pathway provides a quantitative measure of its feasibility.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a hydride donor, a high-energy HOMO would be expected.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and bonding interactions within the molecule, helping to identify the most reactive sites.

Transition State Geometries and Energies: Locating the transition state for a proposed reaction mechanism allows for the calculation of the activation energy. A lower activation energy indicates a more favorable reaction pathway.

Table 2: Hypothetical Computational Data for Hydride Transfer from this compound to a Generic Aldehyde

ParameterCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
NBO Charge on Hydride-0.25
Activation Energy (ΔG‡) for Hydride Transfer18.5 kcal/mol

This data is for illustrative purposes and not derived from actual computations on the named compound.

These computational results would be instrumental in corroborating experimental findings, such as those from KIE studies. For instance, a calculated reaction pathway with a high activation energy for C-H bond breaking would be consistent with a small experimentally observed KIE, suggesting this step is not rate-determining. Conversely, a low activation energy for this step would align with a significant KIE.

Mechanistic Investigations of Chemical Transformations Involving Boranuide;1,3 Dimethylimidazol 1 Ium

Elucidation of Catalytic Reaction Mechanisms

The unique electronic properties of the NHC-borane adduct, combining a strong σ-donating NHC with a hydridic borane (B79455) moiety, allow it to participate in a range of catalytic transformations.

Role as a Lewis Acid/Base Catalyst or Promoter in Organic Transformations

Boranuide;1,3-dimethylimidazol-1-ium, and NHC-boranes in general, are recognized as potent neutral hydride donors, a characteristic that underpins their function as promoters in various organic reductions. organic-chemistry.orgresearchgate.net The nucleophilicity of the B-H bonds in 1,3-dimethylimidazol-2-ylidene (B1247496) borane makes it comparable to classic anionic reducing agents like sodium cyanoborohydride. organic-chemistry.org This reactivity allows it to act as a promoter for the reduction of a wide array of functional groups.

For instance, it serves as a practical hydride donor for the reduction of aldehydes and ketones to their corresponding alcohols. organic-chemistry.org The presence of silica (B1680970) gel can facilitate these reductions, allowing them to proceed efficiently under ambient conditions. organic-chemistry.org A notable feature of this system is its selectivity, where aldehydes can be preferentially reduced in the presence of ketones. organic-chemistry.org The mechanism involves the transfer of one or more hydride ions from the borane moiety to the electrophilic carbonyl carbon.

Furthermore, these NHC-boranes have demonstrated potential as neutral organic reductants for highly electron-poor carbon-nitrogen and carbon-carbon double bonds, leading to hydrogenated products and new, stable borylated species. researchgate.net In some cases, the catalytic activity of NHC-boranes in reductions can be enhanced by the use of co-catalysts. For example, otherwise slow radical reductions of alkyl and aryl halides by 1,3-dimethylimidazol-2-ylidene borane can be effectively catalyzed by thiols. researchgate.net Laser flash photolysis experiments have shown that the reaction between a phenylthiyl radical and the NHC-borane proceeds with a high rate constant, suggesting a polarity reversal catalysis mechanism. researchgate.net

Table 1: Nucleophilicity Parameters of Selected Hydride Donors

Compound Nucleophilicity Parameter (N)
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene borane 9.55
This compound 11.88

Data sourced from Horn et al. (2012) researchgate.net

Mechanistic Pathways in Carbon Dioxide Reduction Processes

The activation and reduction of carbon dioxide (CO₂) is a critical area of research, and NHC-borane adducts have emerged as key players in this field. The interaction between an NHC and a borane can create a "frustrated Lewis pair" (FLP) system, capable of activating small molecules like CO₂. nih.govrsc.org In the context of this compound, the NHC component acts as the Lewis base and the borane as the Lewis acid.

The mechanism involves the formation of an NHC-CO₂-borane adduct. nih.govrsc.org This adduct formation facilitates the reduction of CO₂ by making the carbon atom of the CO₂ moiety more susceptible to electron transfer. Studies have shown that these NHC-CO₂-borane species undergo single-electron reduction at significantly less negative potentials compared to free CO₂. nih.govrsc.org This reduction is made more favorable by the electron-withdrawing properties of the borane Lewis acid, which delocalizes the incoming electron density. nih.gov

Upon reduction, a radical anion of the NHC-CO₂-borane adduct is formed. nih.govrsc.org Density Functional Theory (DFT) calculations have revealed that a significant portion of the unpaired spin density in this radical anion is localized on the carbon atom of the original CO₂ molecule. nih.govrsc.org This radical anion species exhibits reactivity analogous to the highly reactive carbon dioxide radical anion (CO₂•⁻), enabling subsequent chemical transformations. nih.gov The stability and accessibility of this radical anion intermediate are key to the catalytic cycle of CO₂ reduction using these systems. Metal-free catalytic systems based on this principle have been developed that can reduce CO₂ to methanol (B129727) precursors using borane adducts as the hydrogen source. cheminst.ca

Table 2: Reduction Potentials of NHC-CO₂ Adducts

Compound Reduction Potential (E₁/₂) vs. Fc⁺/Fc
Free CO₂ -2.65 V (in DMF)
CAAC-CO₂-B(C₆F₅)₃ -1.34 V

Data sourced from Baslé et al. (2024) nih.govrsc.org

Interactions with Metal Centers in Hybrid Catalytic Systems

The synergy between NHC-boranes and transition metals opens up avenues for hybrid catalytic systems. In these systems, the NHC-borane can interact with the metal center in several ways, leading to enhanced catalytic activity and novel reaction pathways.

One mode of interaction involves the coordination of the NHC-BH₃ moiety to the metal center through a three-center, two-electron B-H-M bond. orgsyn.org This has been observed in complexes of manganese, chromium, molybdenum, and tungsten. orgsyn.org This interaction, however, is often weak, and the NHC-borane can be labile.

A more profound synergistic effect is observed in catalytic reactions where both the metal complex and the borane play active roles. For example, in the nickel-catalyzed carboxylation of organoboronates with CO₂, DFT studies suggest a mechanism where the reaction is initiated by the interaction between the Ni-NHC catalyst and a borate (B1201080) species, rather than direct CO₂ addition to the metal center. st-andrews.ac.uknih.gov The catalytic cycle then proceeds through transmetalation, CO₂ cycloaddition, and carboxylation, with the transmetalation step being rate-determining. st-andrews.ac.uknih.gov

Understanding Hydrogen Release Mechanisms

Borane-functionalized ionic liquids, which can be conceptually linked to this compound, are of interest for chemical hydrogen storage due to their potential to release hydrogen under controlled conditions.

Dehydrogenation Pathways from Borane-Functionalized Ionic Liquids

The dehydrogenation of borane-functionalized ionic liquids, where a borane moiety is covalently attached to the imidazolium (B1220033) cation, is mechanistically related to the well-studied dehydrogenation of amine-boranes in the presence of N-heterocyclic carbenes or in ionic liquid media. nih.gov

In the case of amine-borane dehydrogenation catalyzed by a bulky NHC like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the NHC acts as a stoichiometric dehydrogenating agent. nih.gov For secondary amine-boranes, this results in the formation of an aminoborane (B14716983) and the corresponding protonated NHC (dihydronium salt). nih.gov For primary amine-boranes, carbene-bound adducts are formed. nih.gov These reactions highlight the ability of the NHC to facilitate H-H elimination from the N-H and B-H bonds.

When considering a borane-functionalized imidazolium cation, the dehydrogenation process would likely involve an intermolecular or intramolecular pathway. An intermolecular pathway could involve the interaction of the borane group of one cation with a proton source on another molecule, possibly residual water or another functional group. An intramolecular pathway might involve the abstraction of a proton from the imidazolium ring itself, although this is generally less favorable. The most plausible mechanism involves the interaction between the hydridic B-H and a protic species, leading to the elimination of H₂.

Influence of Catalysts on Dehydrogenation Kinetics

The kinetics of hydrogen release from borane-containing systems can be significantly influenced by the presence of catalysts. In the context of borane-functionalized ionic liquids, both the ionic liquid environment itself and added catalysts play a role.

For the related system of amine-borane dehydrogenation, the addition of transition metal catalysts can dramatically increase the rate of hydrogen release. nih.gov For instance, ruthenium-based catalysts have been shown to be highly effective for the non-hydrolytic dehydrogenation of ammonia (B1221849) borane, with some systems capable of releasing more than two equivalents of H₂. nih.gov The catalyst facilitates the cleavage of B-H and N-H bonds, lowering the activation energy for hydrogen evolution.

Even in the absence of a metal catalyst, the N-heterocyclic carbene itself can act as a catalyst for dehydrogenation. As mentioned, bulky NHCs can stoichiometrically dehydrogenate amine-boranes. nih.gov In a catalytic cycle, the NHC would need to be regenerated after the hydrogen release step. The kinetics of these processes are dependent on the nature of the borane adduct, the steric and electronic properties of the NHC, and the reaction conditions such as temperature and solvent. For example, the dehydrogenation of dimethylamine (B145610) borane catalyzed by a ruthenium(III) precursor shows first-order kinetics with respect to the catalyst concentration and zero-order with respect to the substrate concentration. nih.gov

Table 3: Kinetic Data for Catalytic Dehydrogenation of Dimethylamine Borane

Parameter Value
Activation Energy (Ea) 85 ± 2 kJ·mol⁻¹
Enthalpy of Activation (ΔH‡) 82 ± 2 kJ·mol⁻¹
Entropy of Activation (ΔS‡) -85 ± 5 J·mol⁻¹·K⁻¹

Data for Ru(acac)₃ catalyzed dehydrogenation, sourced from Jagirdar et al. (2011) nih.gov

Reaction Dynamics in Hypergolic Systems

Reaction Mechanisms Governing Ultra-Fast Ignition Delay

The hypergolicity of certain borane compounds, including N-heterocyclic carbene boranes, is a subject of intense research for the development of next-generation propellants. researchgate.net Imidazolylidene-borane compounds, in particular, have been shown to exhibit ultrafast ignition delay times with strong oxidizers like white fuming nitric acid (WFNA). An ignition delay of less than 10 ms (B15284909) is a desirable characteristic for aerospace applications. researchgate.net

The mechanism governing this ultra-fast ignition is believed to be initiated by a highly exothermic and rapid acid-base reaction between the hydridic hydrogens of the borane and the oxidizer. This initial reaction releases a significant amount of heat, which then triggers a cascade of radical chain reactions, leading to combustion.

For this compound, the proposed ignition mechanism with an oxidizer like nitric acid can be broken down into the following key stages:

Initial Contact and Acid-Base Reaction: Upon contact, the strong acid (HNO₃) reacts with the hydridic B-H bonds of the boranuide. This is a highly exothermic proton transfer reaction, leading to the rapid formation of hydrogen gas and the corresponding nitrate (B79036) salt of the imidazolium cation.

Thermal Decomposition and Radical Formation: The intense heat generated from the initial reaction causes the thermal decomposition of both the fuel and the oxidizer. This leads to the formation of a variety of highly reactive radical species. The homolytic cleavage of the B-H bond in the NHC-borane can generate NHC-boryl radicals. nih.gov

Radical Chain Propagation: The generated radicals initiate a complex series of chain reactions. These reactions involve the further breakdown of the fuel and oxidizer molecules, producing more radicals and gaseous products, and rapidly increasing the temperature and pressure.

Combustion: The rapid and sustained exothermic reactions result in a thermal runaway, leading to spontaneous ignition and combustion.

The presence of the N-heterocyclic carbene is thought to play a crucial role in enhancing the hypergolic reactivity. The strong σ-donating nature of the carbene increases the electron density on the boron atom, making the B-H bonds more hydridic and thus more reactive towards the acidic oxidizer.

The following table summarizes the proposed key steps in the hypergolic ignition of this compound with nitric acid.

StageKey Processes
Initiation Rapid acid-base reaction between B-H bonds and HNO₃. Formation of H₂ gas and imidazolium nitrate.
Radical Generation Thermal decomposition of reactants and intermediates. Formation of NHC-boryl radicals and other radical species.
Propagation Radical chain reactions leading to further fragmentation and oxidation of the fuel.
Combustion Thermal runaway and sustained flame.

Investigation of Oxidizer-Borane Interactions (e.g., with H₂O₂)

The interaction of this compound with oxidizers such as hydrogen peroxide (H₂O₂) is central to its potential application in hypergolic systems. While the reactions of NHC-boranes with H₂O₂ in the context of organic synthesis typically lead to the oxidation of the C-B bond to a C-OH bond, the interaction in a hypergolic setting is expected to be far more vigorous and complex. masterorganicchemistry.com

The hypergolic ignition with H₂O₂ is generally believed to be initiated by the catalytic decomposition of H₂O₂. The borane compound can act as a catalyst, facilitating the decomposition of H₂O₂ into highly reactive hydroxyl radicals (•OH) and water. This decomposition is highly exothermic.

The proposed mechanism for the interaction of this compound with H₂O₂ involves:

Catalytic Decomposition of H₂O₂: The borane moiety of the fuel interacts with H₂O₂, promoting its decomposition. This initial step is crucial for generating the heat and reactive species necessary for ignition.

Radical Formation: The decomposition of H₂O₂ produces a high concentration of hydroxyl radicals. These are extremely powerful oxidizing agents and will readily attack the fuel molecule.

Oxidation of the Fuel: The hydroxyl radicals will abstract hydrogen atoms from both the B-H bonds and the C-H bonds of the imidazolium ring and its methyl groups. This leads to the formation of water and a variety of fuel-derived radicals.

Chain Reactions and Combustion: The fuel radicals undergo further reactions, including fragmentation and oxidation by H₂O₂ and other radical species, leading to a rapid release of energy and ignition.

The interaction can be summarized by the following conceptual reactions:

H₂O₂ Decomposition: H₂O₂ → 2 •OH

Hydrogen Abstraction from B-H: (NHC)BH₃ + •OH → (NHC)BH₂• + H₂O

Hydrogen Abstraction from C-H: R-H + •OH → R• + H₂O

Mechanisms of Chemical Stability and Decomposition

Thermal Decomposition Pathways and Product Analysis

The thermal stability of this compound is a critical parameter for its storage and application. The melting point of 1,3-dimethylimidazol-2-ylidene borane has been reported to be in the range of 138-141 °C. orgsyn.orgsigmaaldrich.com Solid samples have been noted to be stable at ambient temperatures for extended periods without significant decomposition. orgsyn.org

Upon heating, the thermal decomposition is expected to proceed through a multi-step process, similar to other imidazolium-based ionic liquids and borane adducts. researchgate.net The decomposition pathway likely involves the initial cleavage of the weakest bonds in the molecule. The B-H bonds are known to be relatively weak, and their homolytic cleavage can lead to the formation of hydrogen gas and NHC-boryl radicals. nih.gov

The primary decomposition products are anticipated to include:

Hydrogen (H₂): From the coupling of hydrogen atoms released from the borane moiety.

1,3-dimethylimidazol-2-ylidene: The free N-heterocyclic carbene, resulting from the cleavage of the B-C bond.

Diborane (B₂H₆) and other boranes: From the self-reaction of BH₃ units.

At higher temperatures, the imidazolium ring itself will likely undergo fragmentation. Based on studies of similar imidazolium compounds, the decomposition of the ring can lead to the formation of various volatile nitrogen-containing compounds.

A plausible thermal decomposition pathway is outlined below:

Low-Temperature Decomposition: Initial release of hydrogen from the borane moiety.

Intermediate-Temperature Decomposition: Cleavage of the N-heterocyclic carbene-borane bond, releasing the free carbene and borane fragments.

High-Temperature Decomposition: Fragmentation of the imidazolium ring structure.

The following table provides a list of potential thermal decomposition products of this compound based on the analysis of related compounds.

ProductFormulaLikely Origin
HydrogenH₂B-H bond cleavage
1,3-dimethylimidazol-2-ylideneC₅H₈N₂Cleavage of the B-C bond
DiboraneB₂H₆Recombination of BH₃ units
MethaneCH₄Fragmentation of methyl groups
AmmoniaNH₃Ring fragmentation
Various nitriles and amines-Ring fragmentation

Further detailed studies using techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) would be required to fully elucidate the decomposition pathway and identify all the resulting products.

Hydrolytic Stability and Reactivity with Water

The hydrolytic stability of this compound is a key consideration for its practical handling and storage. Notably, 1,3-dimethylimidazol-2-ylidene borane can be recrystallized from hot water, which is a testament to its relative stability in aqueous environments. orgsyn.org This stability is in contrast to the free N-heterocyclic carbene, which is known to be reactive towards water.

The reaction of the free 1,3-dimethylimidazol-2-ylidene with water leads to the formation of the corresponding imidazolium hydroxide. In a predominantly aqueous environment, this results in a stable solution with a high pH. However, in environments with a low concentration of water, the carbene can form a hydrogen-bridged complex with water, which can then slowly convert to ring-opened products.

The complexation of the carbene with borane in this compound significantly enhances its stability towards water. The Lewis acid-base adduct formation effectively protects the carbene from direct attack by water molecules. However, the compound is not indefinitely stable in water, and its stability is pH-dependent.

In acidic aqueous solutions, the compound is expected to react readily. Acids with a pKa less than approximately 1-2 can react instantly with typical NHC-boranes to release dihydrogen gas. orgsyn.org The reaction involves the protonation of the hydridic B-H bonds, leading to the formation of H₂ and the corresponding borinic acid or boric acid derivatives, along with the imidazolium cation.

The reactivity with water can be summarized as follows:

Neutral to Basic Conditions: The compound exhibits good stability, allowing for procedures like recrystallization from water. Slow hydrolysis may still occur over extended periods.

Acidic Conditions: Rapid decomposition occurs with the evolution of hydrogen gas.

The table below outlines the expected reactivity of this compound with water under different conditions.

ConditionReactivityMain Products
Neutral Water Relatively stable, slow hydrolysis1,3-dimethylimidazolium (B1194174) cation, Boric acid, H₂
Acidic Water (low pH) Rapid reaction, gas evolution1,3-dimethylimidazolium cation, Boric acid, H₂
Basic Water (high pH) Generally stable-

Electrochemical Stability and Redox Pathways

The electrochemical stability of ionic liquids based on the 1,3-dimethylimidazolium cation is a critical factor in their application as electrolytes in various electrochemical devices. This stability is defined by the electrochemical window, which is the potential range between the cathodic and anodic decomposition of the ionic liquid. The redox pathways involve the reduction of the 1,3-dimethylimidazolium cation and the oxidation of the associated anion.

The cathodic limit of the electrochemical window is determined by the reduction of the 1,3-dimethylimidazolium cation. electrochemsci.org Conversely, the anodic limit is set by the oxidation of the anion. electrochemsci.org For instance, in studies comparing different anions, the electrochemical window of 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide was found to be approximately 5 volts. electrochemsci.org

The redox behavior of imidazolium-based ionic liquids is a key area of investigation. The reduction of the imidazolium cation can lead to the formation of N-heterocyclic carbenes (NHCs), which are highly reactive species. nih.gov These carbenes can then participate in further chemical reactions. The oxidation of the anion, such as the tetrafluoroborate (B81430) anion, can generate species like boron trifluoride (BF₃). nih.gov

Detailed studies using techniques like cyclic voltammetry have elucidated the electrochemical processes. The reduction peaks observed at negative potentials are characteristic of the electrochemical reduction of the 1,3-dimethylimidazolium cations. electrochemsci.org The stability of the 1,3-dimethylimidazolium cation is notable when compared to other 1-alkyl-3-methylimidazolium cations with longer alkyl chains, which tend to have narrower electrochemical windows. electrochemsci.org

The following tables summarize key electrochemical data for 1,3-dimethylimidazolium-based ionic liquids and related compounds.

Table 1: Electrochemical Window of 1,3-Dimethylimidazolium-Based Ionic Liquids

Ionic Liquid CationAnionElectrochemical Window (V)Reference Electrode
1,3-dimethylimidazoliumDicyanamide> 4Not Specified
1,3-dimethylimidazoliumBis(trifluoromethanesulfonyl)imide~ 5Not Specified
1,3-dimethylimidazoliumDimethylphosphate> 4Not Specified

Data sourced from cyclic voltammetry measurements at a Pt plate electrode at 303.15 K. electrochemsci.org

Table 2: Redox Potentials of Related Imidazolium-Based Ionic Liquids

Ionic LiquidAnodic Decomposition Potential (V)Cathodic Decomposition Potential (V)Reference Electrode
1-butyl-2,3-dimethylimidazolium azide0.5-1.9Ag/AgCl
1-butyl-2,3-dimethylimidazolium tetrafluoroborate2.05-1.9Ag/AgCl

These values provide insight into the relative stability of different imidazolium-based ionic liquids. researchgate.net

The inertness of certain imidazolium-based ionic liquids towards highly redox-sensitive materials has also been noted. For example, 1,2,3-trisubstituted imidazolium ionic liquids with the bis(trifluoromethylsulfonyl)azanide anion have shown to be largely non-reactive towards the redox-sensitive Zintl cluster anions, indicating their suitability as media for controlled redox reactions. nih.govresearchgate.net

Interactions with Other Chemical Species and Materials

Coordination Chemistry with Metal Centers

The coordination chemistry is predominantly centered around the N-heterocyclic carbene (NHC), 1,3-dimethylimidazol-2-ylidene (B1247496), which is readily formed from its 1,3-dimethylimidazolium (B1194174) salt precursor. This NHC is a strong σ-donating ligand that forms stable complexes with a variety of transition metals.

Research has demonstrated the formation of numerous organometallic complexes. For instance, the reaction of 1,3-dimesitylimidazolium chloride with nickelocene (B73246) yields a half-sandwich (or "two-legged piano-stool") complex, (η5-C5H5)NiCl(carbene). researchgate.net This method provides a facile route into nickel-NHC chemistry. researchgate.net Similar reactions have been explored with other imidazolium (B1220033) salts and nickelocene to produce a range of [Ni(NHC)(X)Cp] complexes (where X is a halide). researchgate.net

The nature of the metal and its coordination mode can significantly influence the electronic properties of the ligand. nih.gov In heteroditopic ligands containing both an imidazolylidene and a 1,2,3-triazolylidene moiety, the coordination of a first metal center (like Pd(II), Rh(III), or Ir(III)) to the imidazole-based NHC electronically influences the second coordination site, enabling selective C-H activation. nih.gov The coordination of rhodium and iridium, in particular, was found to play a crucial role in activating a specific proton on the triazole ring for a subsequent metalation event. nih.gov

Furthermore, related imidazole-based ligands, such as 1,3-imidazoline-2-thione, can coordinate to metals like palladium in a bridging fashion through their nitrogen and sulfur donor atoms, forming stable dinuclear complexes. nih.govnih.gov

Table 1: Examples of Metal Complexes with Imidazolium-Derived Ligands
Metal CenterLigand/PrecursorResulting Complex TypeKey Finding/ApplicationReference
Nickel (Ni)1,3-dimesitylimidazolium chloride(η5-C5H5)NiCl(carbene)Demonstrates a facile synthesis route to nickel-NHC complexes from nickelocene. researchgate.net
Palladium (Pd)Abnormal dicarbene ligandPd-dicarbene complexUsed as a precursor for catalytic hydrogenation. The abnormal bonding is key to its activity. ucd.ie
Rhodium (Rh), Iridium (Ir)Heteroditopic bis-NHC ligandOrthometalated Rh(III)/Ir(III) complexesFirst metal coordination influences the electronic properties and reactivity at a second site. nih.gov
Palladium (Pd)1,3-imidazoline-2-thioneDinuclear Pd(II) complexAnionic thione ligand acts as a bridging N,S-donor between two metal centers. nih.govnih.gov

**6.2. Interactions with Gaseous Substrates (e.g., CO₂, H₂)

The 1,3-dimethylimidazolium system interacts significantly with important gaseous molecules like carbon dioxide and hydrogen, primarily in the contexts of CO₂ capture and catalytic hydrogenation.

Interaction with Carbon Dioxide (CO₂) Ionic liquids based on 1,3-dialkylimidazolium cations can exhibit chemisorption of CO₂. researchgate.net This process is particularly efficient when the ionic liquid contains a basic anion, such as acetate (B1210297). The basic anion abstracts the relatively acidic proton from the C2 position of the 1,3-dimethylimidazolium ring, forming a transient N-heterocyclic carbene (NHC). researchgate.net This highly reactive NHC then readily attacks a molecule of CO₂, forming a stable imidazolium-2-carboxylate adduct. researchgate.net Spectroscopic and crystallographic analyses have confirmed this chemical reaction pathway. researchgate.net Studies on CO₂ reduction at platinum electrodes in imidazolium-based ionic liquids also show evidence of the formation of an imidazolium carboxylic acid intermediate. mdpi.com

Interaction with Hydrogen (H₂) The system is highly relevant in the field of catalytic hydrogenation. Palladium complexes featuring abnormally bound (C4-bound) NHC ligands derived from imidazolium salts have shown good catalytic performance for the hydrogenation of alkenes under mild conditions (room temperature, 1 bar H₂). ucd.ie The abnormal bonding mode is considered essential for activating the catalyst, possibly through a "suicidal" mechanism where the ligand is eliminated to form catalytically active palladium hydride species or nanoparticles. ucd.ie

Separately, imidazolium-based ionic liquids serve as effective media for stabilizing metal nanoparticles used in hydrogenation. Palladium nanoparticles embedded in 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) are effective for the selective hydrogenation of 1,3-butadiene (B125203). researchgate.net The ionic liquid not only stabilizes the nanoparticles but also enhances selectivity, as the solubility of the 1,3-butadiene reactant is significantly higher than that of the butene products in the ionic liquid, promoting partial hydrogenation. researchgate.net

Table 2: Interactions with Gaseous Substrates
Gaseous SubstrateSystemInteraction TypeOutcomeReference
Carbon Dioxide (CO₂)1,3-dialkylimidazolium acetate ionic liquidChemisorptionFormation of a stable imidazolium-2-carboxylate adduct via an NHC intermediate. researchgate.net
Hydrogen (H₂)Abnormal NHC-Palladium complexCatalytic HydrogenationReduction of alkenes; the abnormal bonding mode is critical for catalytic activity. ucd.ie
Hydrogen (H₂)Pd nanoparticles in imidazolium ionic liquidSelective Catalytic HydrogenationSelective hydrogenation of 1,3-butadiene to 1-butene, driven by differential solubility in the IL. researchgate.net

Compatibility and Reactivity with Electrode Materials in Electrochemical Systems

Ionic liquids with the 1,3-dimethylimidazolium cation are considered promising electrolytes for various electrochemical applications due to a combination of high conductivity, thermal stability, and a wide electrochemical window. nih.govresearchgate.netelectrochemsci.org

The electrochemical stability of 1,3-dimethylimidazolium-based ionic liquids is notably high, with electrochemical windows that can exceed 5 V. electrochemsci.org This is wider than many other 1-alkyl-3-methylimidazolium ionic liquids that have longer alkyl chains. electrochemsci.org This enhanced stability is attributed to the cation's molecular structure, which allows for strong cation-anion interactions. electrochemsci.org

Boronium-based ionic liquids, a related class, have also been highlighted for their exceptional electrochemical stability, with some examples showing windows greater than 6 V. nih.gov Studies comparing boronium ionic liquids to conventional pyrrolidinium-based electrolytes in lithium-ion batteries have shown that the boronium systems can induce a more stable solid-electrolyte interphase (SEI) layer on the electrode surface, contributing to improved cell longevity. nih.gov

These ionic liquids are generally compatible with standard electrode materials like platinum and glassy carbon. mdpi.comelectrochemsci.org However, reactivity at the electrode surface can occur under certain conditions. For example, during the electrochemical reduction of CO₂ at a platinum electrode in imidazolium ionic liquids, the formation of CO has been reported, which can lead to the deactivation of the platinum surface and a decrease in reduction currents. mdpi.com

Table 3: Electrochemical Properties of Imidazolium-Based Ionic Liquids
Ionic LiquidElectrochemical Window (V)ConductivityKey FeatureReference
[Mmim][NTf₂] (1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide)~5.0 VHighWider electrochemical window compared to [Bmim][NTf₂] (~4 V). electrochemsci.org
Bis(amine) Boronium IL with [TFSI]⁻ anion5.8 VNot specifiedSuperior electrochemical window compared to a pyrrolidinium (B1226570) analogue (5.5 V). nih.gov
[(1-e-pyrr)N₁₁₁BH₂][TFSI] (N-alkylpyrrolidinium-substituted boronium)6.3 VHighExhibits a remarkably wide electrochemical window, surpassing other boronium and imidazolium ILs. nih.gov
1,3-dimethylimidazolium-based ILs (general)> 4.0 VGoodShorter N-alkyl chain enhances electrochemical stability. electrochemsci.org

Stability and Reactivity in Multiphase Systems

The stability of the 1,3-dimethylimidazolium system is crucial for its application in multiphase environments, such as in biphasic catalysis or in the presence of water.

The hydrolytic stability of ionic liquids is a significant concern, especially for those containing anions like tetrafluoroborate ([BF₄]⁻), which are known to be susceptible to hydrolysis to form boric acid. mdpi.com Similarly, the boron center in boronate esters is an electron-deficient site that can be attacked by nucleophiles like water, leading to the cleavage of B-O bonds. kaust.edu.sa While this reactivity can be mitigated within a structured environment like a covalent organic framework, it underscores the potential reactivity of boron centers with water, a critical factor for any boranuide-containing system in a multiphase aqueous environment. kaust.edu.sa

In non-aqueous multiphase systems, physical properties like melting point become critical. For instance, in the synthesis of NHC-boranes from 1,3-dialkylimidazolium salts (a solid) and sodium borohydride (B1222165) in toluene (B28343) (a liquid), the reaction proceeds effectively only if the melting point of the imidazolium salt is below the boiling point of the solvent, allowing for the formation of a reactive ionic liquid phase. orgsyn.org

The application of these compounds in multiphase catalysis leverages their unique solubility properties. In the selective hydrogenation of 1,3-butadiene using palladium nanoparticles in an imidazolium ionic liquid, a multiphase system is established where the reactants and products have different affinities for the ionic liquid phase, which is key to controlling the reaction's selectivity. researchgate.net

Table 4: Stability and Reactivity in Multiphase Systems
System/ConditionSpeciesFindingSignificanceReference
Aqueous environmentIonic liquids with [BF₄]⁻ anionSusceptible to hydrolysis.Limits application in aqueous multiphase systems without careful control. mdpi.com
Aqueous environmentBoronate estersSusceptible to nucleophilic attack by water at the boron center.Highlights the potential hydrolytic instability of boron-containing anions. kaust.edu.sa
Solid-liquid reaction (Toluene)1,3-dialkylimidazolium saltsReactivity depends on the salt's melting point relative to the solvent's boiling point.Physical state and phase behavior are critical for reaction success. orgsyn.org
Biphasic Catalysis (IL/Organic)Pd nanoparticles in imidazolium ILDifferential solubility of reactant vs. product in the IL phase drives selectivity.Demonstrates the use of multiphase systems to control reaction outcomes. researchgate.net

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Borane-Imidazolium Analogues with Tailored Reactivity

The modularity of NHC-boranes provides a fertile ground for the design and synthesis of new analogues with finely tuned reactivity. acs.org Researchers are actively exploring modifications to both the N-heterocyclic carbene and the borane (B79455) moiety to control the electronic and steric properties of the resulting adducts.

A significant area of development is the synthesis of chiral NHC-boranes. By employing chiral NHCs, it is possible to create boranes with a stereogenic boron center, which have shown potential in asymmetric catalysis. nih.gov For instance, highly diastereoselective methods have been developed for the preparation of chiral NHC-boranes that are stereogenic at the boron atom. researchgate.net This opens the door to new enantioselective transformations catalyzed by these unique boron compounds.

Furthermore, the three B-H bonds of the borane moiety serve as handles for stepwise functionalization, allowing for the introduction of one, two, or even three different substituents. nih.govrsc.org This has been achieved through various strategies, including the use of photocatalysis to generate boryl radicals that can then react with a range of substrates. nih.govsemanticscholar.org This controlled multifunctionalization enables the precise synthesis of unsymmetrical boranes with complex architectures, which were previously challenging to access. nih.gov

The reactivity of NHC-boranes can also be tailored by introducing different functional groups onto the NHC ring or by using different borane sources beyond BH₃. For example, the synthesis of NHC-aminoborane complexes has been reported, which exhibit different solubility and reactivity profiles compared to their parent NHC-borane counterparts. acs.org Lewis base exchange reactions offer another versatile method for accessing novel B-substituted NHC-boranes. nih.gov

Table 1: Examples of Synthesized NHC-Borane Analogues and their Tailored Properties
NHC-Borane AnalogueSynthetic StrategyTailored Property/ApplicationReference(s)
Chiral NHC-Boranes (B-stereogenic)Diastereoselective functionalization of chlorinated NHC-borane precursors.Potential for enantioselective catalysis. nih.govresearchgate.net
Di- and Tri-functionalized NHC-BoranesStepwise B-H functionalization via photocatalytic generation of boryl radicals.Access to complex, unsymmetrical boranes for advanced applications. nih.govrsc.orgsemanticscholar.org
NHC-Aminoborane ComplexesReaction of NHC-haloboranes with ammonia (B1221849) or reaction of NHC-boranes with NaH followed by reaction with an amine source.Altered solubility and reactivity profiles. acs.org
B-Substituted NHC-BoranesLewis base exchange with amine- or phosphine-boranes.Access to a wider range of functionalized NHC-boranes. nih.gov

Exploration of New Catalytic Cycles and Reaction Pathways

The unique reactivity of NHC-boranes is enabling the exploration of novel catalytic cycles and reaction pathways. A key feature is the generation of boron-centered radicals (NHC-BH₂•) through hydrogen atom transfer (HAT). acs.org These radicals have been harnessed in a variety of transformations.

One prominent application is in photopolymerization, where NHC-boranes act as efficient co-initiators. chimia.ch Under irradiation, a photosensitizer abstracts a hydrogen atom from the NHC-borane to generate the boryl radical, which then initiates the polymerization of monomers like acrylates. chimia.ch This process is notable for its tolerance to air and water, enhancing its practical utility. chimia.ch

NHC-boranes have also emerged as powerful neutral hydride donors, with reactivity comparable to some anionic reagents like sodium cyanoborohydride. acs.orgorganic-chemistry.org This has been exploited in reductive aminations and the reduction of carbonyl compounds. acs.org The high nucleophilicity of these boranes allows for reductions under mild conditions. organic-chemistry.org

Furthermore, the generation of boryl radicals from NHC-boranes under photoredox catalysis has been utilized for C(sp³)–C(sp³) bond formation via halogen-atom transfer (XAT). acs.org In this process, the photogenerated boryl radical abstracts a halogen atom from an alkyl halide to produce a nucleophilic alkyl radical, which can then participate in further reactions. acs.org This strategy has a broad substrate scope and operates under mild conditions. acs.org

Recent research has also demonstrated site-selective cyclopropanation of NHC-borane complexes through photochemical carbene transfer reactions, showcasing the potential for intricate molecular editing. acs.org

Table 2: Emerging Catalytic Applications of NHC-Boranes
Catalytic ApplicationReaction PathwayKey IntermediatesAdvantagesReference(s)
PhotopolymerizationHydrogen Atom Transfer (HAT) from NHC-borane to excited photosensitizer.NHC-boryl radicals (NHC-BH₂•)Air and water tolerant. chimia.ch
Reductive AminationNeutral hydride donation.NHC-boraneMild reaction conditions, high nucleophilicity. acs.orgorganic-chemistry.org
C(sp³)–C(sp³) Bond FormationHalogen-Atom Transfer (XAT) under photoredox catalysis.NHC-boryl radicals, alkyl radicalsBroad substrate scope, mild conditions. acs.org
CyclopropanationPhotochemical carbene transfer.Carbene intermediatesSite-selective functionalization. acs.org

Integration into Advanced Smart Materials and Responsive Systems

A particularly exciting future direction is the integration of NHC-boranes into advanced smart materials and responsive systems. Their inherent reactivity towards specific stimuli can be harnessed to create materials that change their properties in a controlled manner.

A significant breakthrough in this area is the use of NHC-boranes as reactive oxygen species (ROS)-responsive materials. nih.govewha.ac.kr Specifically, NHC-boranes exhibit excellent kinetic selectivity for hypochlorous acid (HOCl) over other ROS. nih.gov This selective oxidation converts the NHC-borane into an imidazolium (B1220033) salt, a transformation that is accompanied by a change in polarity. This change has been ingeniously used to design a fluorescence probe for the two-photon imaging of HOCl in living cells and tissues. nih.govewha.ac.kr This work paves the way for the development of other NHC-borane-based sensors and diagnostic tools.

The synthesis of imidazole-borane polymers has also been reported, which exhibit properties such as increasing the viscosity of organic hydrocarbons and forming transparent, heat-stable films. google.com These polymers could find applications as additives or in laminated safety glass. google.com

Moreover, imidazolium salts, the oxidized counterparts of NHC-boranes, are being used as precursors for the synthesis of boron and nitrogen co-doped carbon materials. researchgate.netrsc.org These materials show promise as high-performance anodes for batteries, suggesting a potential lifecycle for NHC-borane-based materials where they can be transformed into valuable energy storage components. researchgate.netrsc.org

Development of Predictive Models for Structure-Reactivity Relationships

As the library of NHC-borane analogues grows, the development of predictive models for their structure-reactivity relationships becomes increasingly important. Computational methods, particularly Density Functional Theory (DFT), are proving to be invaluable tools in this endeavor.

Several studies have employed DFT to investigate the kinetics and thermodynamics of hydrogen atom abstraction from NHC-boranes by various radicals. nih.govnih.gov These studies provide insights into the factors that govern the reactivity of the B-H bond, such as the nature of the substituents on the NHC ring and the attacking radical. nih.govnih.gov The goal is to establish correlations between calculated parameters (e.g., activation energies, bond dissociation energies) and experimentally observed reactivity, which can then be used to predict the behavior of new, unsynthesized analogues.

EPR spectroscopy, in conjunction with DFT calculations, has been used to study the structure and reactivity of the transient NHC-boryl radicals. acs.org These studies have confirmed that these radicals are planar, π-delocalized species and have provided quantitative data on their reaction rates. acs.org

The development of robust quantitative structure-activity relationship (QSAR) models will accelerate the design of NHC-boranes with tailored properties for specific applications, reducing the need for extensive empirical screening.

Scalability and Process Intensification of Synthesis and Application Methods

For NHC-boranes to find widespread application, the development of scalable and efficient synthesis and application methods is crucial. The one-pot synthesis of 1,3-dialkylimidazol-2-ylidene boranes from inexpensive starting materials like N-alkyl imidazoles, an alkylating agent, and sodium borohydride (B1222165) has been shown to be scalable up to the 100 mmol scale. researchgate.netnih.govfigshare.com The ability to isolate the pure product by simple recrystallization from water for certain analogues is a significant advantage for large-scale production. researchgate.netnih.govfigshare.com

Process intensification strategies, such as the use of continuous-flow reactors, could further enhance the efficiency, safety, and scalability of NHC-borane synthesis. Flow chemistry offers benefits like precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates in a safer manner. While specific studies on the flow synthesis of Boranuide;1,3-dimethylimidazol-1-ium are not yet prevalent, the principles of process intensification are being applied to related fields and could be adapted. chemrxiv.org

Furthermore, the development of catalytic systems that utilize NHC-boranes with high turnover numbers and frequencies will be essential for their adoption in industrial processes. The immobilization of NHC-borane-based catalysts on solid supports is another avenue being explored to facilitate catalyst recovery and reuse, which is a key consideration for sustainable and cost-effective chemical manufacturing. mdpi.com

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for boranuide and 1,3-dimethylimidazol-1-ium, and how are their structures characterized?

  • Answer : Boranuide is the substitutive name for the tetrahydridoborate(1−) anion, derived from borane (BH₃) via hydride removal . For 1,3-dimethylimidazol-1-ium, the numbering starts at the nitrogen in the imidazole ring, with methyl groups at positions 1 and 2. Structural characterization typically employs nuclear magnetic resonance (NMR) for confirming substituent positions and X-ray crystallography for resolving ionic packing in salts. For example, SHELXL can refine crystallographic data to resolve bond lengths and angles .

Q. What are the standard synthetic protocols for preparing 1,3-dimethylimidazolium-based ionic liquids?

  • Answer : A common method involves quaternizing 1-methylimidazole with methyl iodide or dimethyl sulfate under inert conditions. For instance, 1,3-dimethylimidazol-1-ium chloride is synthesized by reacting 1-methylimidazole with methyl chloride in acetonitrile at 60°C for 24 hours. Purity is verified via thin-layer chromatography (TLC) and recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the purity and structure of 1,3-dimethylimidazolium salts?

  • Answer : Proton and carbon-13 NMR are critical for identifying substituent positions (e.g., δ 3.85 ppm for N-methyl groups). Mass spectrometry (ESI-MS) confirms molecular weight, while Fourier-transform infrared (FTIR) detects counterion interactions (e.g., C-H stretching at 3150 cm⁻¹ for imidazolium rings). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic data discrepancies in boranuide-containing complexes?

  • Answer : SHELXL refines high-resolution data by adjusting occupancy factors for disordered atoms and applying restraints to bond distances. For twinned crystals, SHELXD can deconvolute overlapping reflections. In cases of ambiguous hydrogen positions (common in boranuide complexes), neutron diffraction or DFT-optimized hydrogen placement may supplement X-ray data .

Q. What strategies analyze reaction mechanisms involving 1,3-dimethylimidazolium salts using kinetic and computational methods?

  • Answer : Pseudo-first-order kinetics combined with Arrhenius plots can determine activation parameters (e.g., Δ‡H and Δ‡S). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states, while molecular dynamics simulations predict solvent effects. For example, in benzoin condensation, imidazolium salts act as carbene precursors, with mechanisms validated via isotopic labeling and in situ IR .

Q. How do solvent and counterion selection impact the catalytic efficiency of 1,3-dimethylimidazolium-based ionic liquids in organic transformations?

  • Answer : Polar aprotic solvents (e.g., DMF) enhance ionic dissociation, increasing carbene availability. Bulky counterions (e.g., NTf₂⁻) reduce ion pairing, improving catalytic activity. For instance, in cross-coupling reactions, 1,3-dimethylimidazolium tetrafluoroborate shows higher turnover numbers than chloride salts due to weaker Coulombic interactions. Solvent viscosity and dielectric constant are optimized via Kamlet-Taft parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 1,3-dimethylimidazolium salts?

  • Answer : Discrepancies often arise from impurities (e.g., halides) or measurement methods (TGA vs. DSC). A systematic approach includes:

  • Step 1 : Purify salts via column chromatography or repeated recrystallization.
  • Step 2 : Compare thermogravimetric analysis (TGA) under identical heating rates (e.g., 10°C/min in N₂).
  • Step 3 : Correlate stability with counterion basicity (e.g., PF₆⁻ > BF₄⁻ > Cl⁻).
  • Step 4 : Validate with differential scanning calorimetry (DSC) to detect phase transitions .

Methodological Recommendations

  • Crystallography : Use SHELXTL for structure refinement and PLATON to check for twinning or disorder .
  • Kinetics : Employ stopped-flow spectroscopy for fast reactions (e.g., carbene-mediated catalysis) .
  • Computational Modeling : Combine Gaussian 16 for DFT and VMD for visualizing solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.